N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H26N6O4S and its molecular weight is 506.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to cell proliferation and microbial growth . Therefore, it’s possible that this compound may affect similar pathways.
Pharmacokinetics
The sulfanyl group may be involved in metabolic reactions, affecting its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities . Therefore, it’s plausible that this compound may induce cell death in cancer cells or inhibit the growth of microbes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect its stability or interaction with its targets. The presence of other molecules may compete with this compound for its targets, potentially affecting its efficacy .
Properties
IUPAC Name |
N-[2-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-16-4-6-17(7-5-16)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)36-15-23(32)27-19-9-8-18(34-2)14-20(19)35-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOOXNOOQGQMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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